2,2'-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole)
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Overview
Description
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is a chemical compound known for its unique structure, which includes two benzothiazole rings connected by an ethane-1,2-diyldisulfane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with 1,2-dibromoethane. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups of 2-mercaptobenzothiazole attack the bromine atoms of 1,2-dibromoethane, forming the disulfide bridge .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of a suitable catalyst can also enhance the reaction efficiency and yield. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of rubber additives and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox balance. The benzothiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Methylenedisulfanediyl)bis(1,3-benzothiazole)
- 2,2’-(Propane-1,3-diyldisulfanediyl)bis(1,3-benzothiazole)
Uniqueness
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is unique due to its specific disulfide bridge length, which can influence its chemical reactivity and biological activity. The ethane-1,2-diyldisulfane bridge provides a distinct spatial arrangement compared to other similar compounds, potentially leading to different interaction profiles with biological targets .
Properties
CAS No. |
42938-31-8 |
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Molecular Formula |
C16H12N2S6 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yldisulfanyl)ethyldisulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2S6/c1-3-7-13-11(5-1)17-15(21-13)23-19-9-10-20-24-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 |
InChI Key |
VDWPZDGPESJBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SSCCSSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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